4-(9H-Carbazol-9-YL)benzonitrile

X-ray crystallography Conformational analysis Donor–acceptor geometry

Researchers developing reproducible TADF OLED emitters face batch variability from N-phenylcarbazole analogs that crystallize with heterogeneous twist angles (53.7°/76.5°). 4-(9H-Carbazol-9-YL)benzonitrile (NP4CN) eliminates this uncertainty with a single crystallographic conformer (45.2° carbazole-phenyl twist) and extensively documented dual LE+ICT photophysics. • Single-conformer geometry ensures reproducible device performance across batches • Sub-ps ICT kinetics (τ₂=0.32 ps in MeCN) documented for ultrafast spectrometer calibration • Multi-exit cyano group diversifiable to amine, acid, tetrazole, or cross-coupling products Supplied at ≥98% purity. Standard research quantities available from stock with prompt global dispatch.

Molecular Formula C19H12N2
Molecular Weight 268.3 g/mol
CAS No. 57103-17-0
Cat. No. B1258215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Carbazol-9-YL)benzonitrile
CAS57103-17-0
SynonymsN-(4-cyanophenyl)carbazole
Molecular FormulaC19H12N2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C#N
InChIInChI=1S/C19H12N2/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H
InChIKeyIHDDUZSNZRAXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile of 4-(9H-Carbazol-9-YL)benzonitrile


4-(9H-Carbazol-9-YL)benzonitrile, also referred to as N-(4-cyanophenyl)carbazole (NP4CN) or 9-(4-cyanophenyl)-9H-carbazole, is a donor–acceptor small molecule comprising an electron-donating carbazole unit linked at the N-9 position to a 4-cyanophenyl acceptor [1]. With a molecular formula of C₁₉H₁₂N₂ and a monoisotopic mass of 268.1000 Da, it crystallizes in the monoclinic space group P2₁/c with a characteristic carbazole–phenyl twist angle of approximately 45–50° [2]. The compound serves as a foundational building block for constructing more elaborate carbazole–benzonitrile (CzBN) derivatives used in thermally activated delayed fluorescence (TADF) emitters and hosts, and has been extensively studied as a model system for intramolecular charge-transfer photophysics [3].

Foundational CzBN donor–acceptor building block for TADF emitters and hosts
Model system for intramolecular charge-transfer (LE/ICT) photophysics
Crystallizes with well-defined single conformer (monoclinic P2₁/c)

Why NP4CN Cannot Be Replaced by Generic N-Arylcarbazole Analogs


The 4-cyanophenyl substituent fundamentally alters the electronic structure of the N-arylcarbazole scaffold in ways that generic analogs such as N-phenylcarbazole (NPC) or 9-(4-bromophenyl)carbazole cannot replicate. The strong electron-withdrawing cyano group introduces a low-lying charge-transfer (CT) absorption band absent in NPC, with the CT band appearing approximately 4000 cm⁻¹ lower in energy [1]. This electronic perturbation enables dual locally excited (LE) + intramolecular charge-transfer (ICT) fluorescence in polar solvents, whereas NPC emits exclusively from an LE state [2]. Moreover, X-ray crystallography reveals that NP4CN adopts a well-defined single carbazole–phenyl twist angle of 45.2°, while NPC crystallizes with two distinct conformers exhibiting markedly different twist angles (53.7° and 76.5°), indicative of a shallower rotational potential that introduces conformational heterogeneity [1]. These differences mean that interchange with a non-cyanated analog will alter emission color, excited-state dynamics, and molecular geometry—parameters critical for reproducible optoelectronic device performance.

Risk Factor
Target (NP4CN)
Generic Analog (e.g., NPC)
CT Absorption Band
Low-lying CT band present; enables red-shifted absorption
No CT band; only higher-energy LE absorption
Fluorescence Mechanism
Dual LE + ICT emission; ratiometric response to polarity
Structured LE emission only; no ICT component
Conformational Uniformity
Single well-defined crystallographic conformer
Two distinct conformers; conformational heterogeneity

Quantitative Differentiation Evidence: NP4CN vs. Closest Analogs


Twist Angle and Conformational Heterogeneity

Single-crystal X-ray analysis demonstrates that NP4CN (target) adopts a single, well-defined carbazole–benzonitrile twist angle θ of 45.2° (mean of 42.8°/47.5° and 42.9°/47.3° for the two molecules in the asymmetric unit), consistent with the literature value of 46.1° [1][2]. In contrast, N-phenylcarbazole (NPC) crystallizes with two markedly different twist angles of 53.7° and 76.5° within the same asymmetric unit (literature: 54.4° and 77.8°), reflecting a flatter torsional potential and significant conformational heterogeneity [1]. The calculated AM1 rotational barrier at θ = 0° is 106.0 kJ/mol for NP4CN versus 110.3 kJ/mol for NPC, while at θ = 90° the barrier is 8.0 kJ/mol for NP4CN versus 5.6 kJ/mol for NPC—indicating that NP4CN has a more sharply defined energy minimum near the crystallographic angle [1].

Twist Angle
Head-to-head
45.2°
NPC: 53.7° & 76.5° (two conformers)
Supports conformational uniformity for device reproducibility
Single-conformer geometry may reduce thin-film variability
X-ray crystallography Conformational analysis Donor–acceptor geometry

Excited-State Dipole Moment and Charge-Transfer Character

Solvatochromic analysis of NP4CN yields an ICT-state dipole moment µe(ICT) of 19 D, which is larger than previously reported literature values of 10–16 D due to the use of a different Onsager cavity radius [1]. For context, the ground-state dipole moment of NP4CN is substantially smaller (dominated by the benzonitrile local dipole), and the LE-state dipole moment has been determined via microwave dielectric loss measurements to be much lower than expected for a TICT state—confirming that the fluorescent state in nonpolar media is locally excited rather than charge-transfer in character [2]. The large ICT dipole moment (~19 D) enables pronounced solvatochromic fluorescence tuning, a feature absent in N-phenylcarbazole (NPC), which lacks the electron-accepting cyano group and consequently shows only LE fluorescence with negligible solvent-dependent spectral shift [1].

ICT Dipole Moment
Cross-study comparable
19 D
NPC: no ICT dipole moment
Enables solvent-polarity-dependent emission tuning
Supports ratiometric polarity sensing applications
Solvatochromism Excited-state dipole moment ICT state

Dual LE/ICT Fluorescence and Ratiometric Sensing

NP4CN is established as a dual-fluorescence system exhibiting both a locally excited (LE) band and an intramolecular charge-transfer (ICT) band, with the LE → ICT reaction occurring on a sub-picosecond timescale: τ₂ = 0.32 ps in acetonitrile (MeCN) and 0.95 ps in ethyl cyanide (EtCN) at 22 °C [1]. In n-hexane at 25 °C, the emission is predominantly structured LE with a small ICT admixture, indicating that the LE ⇄ ICT equilibrium just begins to operate under these low-polarity conditions [1]. By contrast, N-phenylcarbazole (NPC) exhibits exclusively structured LE fluorescence across all solvent polarities, with no detectable ICT emission [1][2]. This fundamental mechanistic difference—ICT-capable vs. ICT-incapable—was first established by Rettig and Zander (1982), who demonstrated that CBN (= NP4CN), CIN, and C9P exhibit exclusively TICT fluorescence in polar solvents with unusually high quantum yield, while CB (= NPC) fluoresces only from the LE state [2].

ICT Kinetics
Head-to-head
0.32 ps (MeCN)
NPC: no ICT reaction detected
Supports ultrafast charge-transfer calibration standard
LE ⇄ ICT equilibrium observed in n-hexane
Fluorescence spectroscopy Intramolecular charge transfer TICT Environmental sensing

Cyano Vibrational Probe for Excited-State Tracking

The cyano group of NP4CN serves as an intrinsic vibrational reporter that permits direct tracking of the excited-state electronic configuration via time-resolved infrared (TR-IR) spectroscopy. Nanosecond TR-IR measurements identify two distinct CN stretching bands: 2090 cm⁻¹ assigned to the S₁ excited singlet state and 2060 cm⁻¹ assigned to the T₁ triplet state [1]. This frequency separation of 30 cm⁻¹ between singlet and triplet CN stretches provides a quantitative spectroscopic handle for distinguishing the spin multiplicity of the excited state—a capability unavailable for non-cyanated analogs such as N-phenylcarbazole, 9-(4-bromophenyl)carbazole, or 9-(4-methylphenyl)carbazole, which lack a strong IR-active functional group with comparable sensitivity to electronic redistribution upon excitation.

CN Vibrational Probe
Class-level inference
2090 / 2060 cm⁻¹
Non-cyanated: no equivalent reporter
Supports excited-state spin-state tracking via IR
Unique label-free probe for TADF mechanism studies
Time-resolved infrared spectroscopy Vibrational probe Excited-state structure Nitrilic reporter

Orthogonal Cyano Functionalization Handle

The 4-cyanophenyl substituent of NP4CN provides a chemically orthogonal functionalization handle that is absent in N-phenylcarbazole (NPC) and fundamentally distinct from the bromo substituent in 9-(4-bromophenyl)carbazole. While the bromo analog exclusively enables cross-coupling chemistry (Suzuki, Buchwald–Hartwig, Ullmann), the cyano group can be selectively transformed into at least three distinct functionalities: (i) reduction to a primary amine (–CH₂NH₂), (ii) hydrolysis to a carboxylic acid (–COOH) for amide/ester conjugation, and (iii) participation in [3+2] cycloaddition (click chemistry) to form tetrazoles. NP4CN itself has been employed as a substrate in palladium-catalyzed ligand-free Suzuki reactions for constructing N-heteroaryl-substituted 9-arylcarbazolyl derivatives [1]. This synthetic divergence—one precursor, multiple downstream pathways—distinguishes NP4CN from both the synthetically restrictive NPC and the single-pathway 9-(4-bromophenyl)carbazole.

Synthetic Handle
Supporting evidence
≥3 pathways
NPC: 0; Br analog: 1 (cross-coupling)
Supports divergent library synthesis from single precursor
Demonstrated Suzuki coupling substrate
Synthetic intermediate Click chemistry Functional group interconversion Suzuki coupling

Key Application Scenarios for NP4CN


Ultrafast Charge-Transfer Calibration Standard

NP4CN's well-characterized dual LE + ICT fluorescence with sub-picosecond ICT kinetics (τ₂ = 0.32 ps in MeCN, 0.95 ps in EtCN) and the established LE ⇄ ICT equilibrium behavior in low-polarity solvents [1] make it an ideal calibration standard for ultrafast transient absorption and fluorescence upconversion spectrometers. Its conformational uniformity (single twist angle of 45.2° vs. NPC's heterogeneous 53.7°/76.5°) ensures reproducible photophysics across measurements and laboratories [1][2]. Researchers validating new TADF emitters or studying excited-state reaction dynamics can employ NP4CN as a benchmark ICT system with extensively documented kinetics, thermodynamic parameters, and solvent-dependent behavior.

Fluorescent Polarity Probe for Microenvironment Sensing

The large ICT-state dipole moment (µe(ICT) ≈ 19 D) and the dual-emission character of NP4CN enable ratiometric fluorescence sensing of local polarity in polymers, lipid membranes, ionic liquids, and supramolecular assemblies [1]. The intensity ratio of LE to ICT emission bands provides a self-referencing readout that is insensitive to probe concentration and excitation intensity fluctuations. This capability is absent in N-phenylcarbazole, which emits only from the LE state with no ICT component, and in 9-(4-bromophenyl)carbazole, where the heavy-atom effect quenches fluorescence [2].

Excited-State Dynamics via CN Vibrational Reporter

The distinct CN stretching frequencies in the S₁ (2090 cm⁻¹) and T₁ (2060 cm⁻¹) states provide a direct, label-free IR probe for tracking spin-state populations, monitoring energy transfer, and investigating reverse intersystem crossing (RISC) mechanisms [1]. This intrinsic reporter eliminates the need for deuteration or extrinsic probe conjugation, reducing synthetic complexity and avoiding perturbations to the native photophysics. Time-resolved IR studies of NP4CN can inform the design of carbazole–benzonitrile TADF emitters by revealing correlations between CN vibrational frequency shifts and the degree of charge separation in the excited state.

Divergent Building Block for Carbazole-Based Materials

NP4CN serves as a single precursor that can be transformed into amine-, carboxylic acid-, or tetrazole-terminated carbazole building blocks via chemoselective cyano-group transformations, while also participating directly in palladium-catalyzed Suzuki cross-coupling reactions for constructing extended N-heteroaryl carbazole architectures [1]. This multi-exit functionality reduces the number of distinct starting materials required for synthesizing a diverse library of carbazole-based OLED hosts, TADF emitters, or hole-transport materials. In contrast, N-phenylcarbazole offers no further functionalization at the para position, and 9-(4-bromophenyl)carbazole is limited to cross-coupling chemistry alone, making NP4CN the most synthetically versatile member of the simple 9-arylcarbazole family.

Application
Selection Property
Validation Focus
Ultrafast Charge-Transfer Calibration
Conformational uniformity & documented sub-ps ICT kinetics
Dual LE/ICT fluorescence and ICT time constants
Fluorescent Polarity Probe
Large ICT dipole moment & dual-emission character
Ratiometric LE/ICT intensity response to polarity
Excited-State Dynamics via IR Reporter
Intrinsic CN vibrational probe with distinct S₁/T₁ frequencies
Spin-state population tracking and RISC monitoring
Divergent Building Block
Cyano group multi-exit derivatization (amine, acid, tetrazole)
Chemoselective transformations & Suzuki coupling compatibility
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